molecular formula C9H11N3 B13121494 2-(Aminomethyl)-1H-indol-6-amine

2-(Aminomethyl)-1H-indol-6-amine

Cat. No.: B13121494
M. Wt: 161.20 g/mol
InChI Key: OZSUHIXNUGHUFG-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1H-indol-6-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry. This compound features an indole core with an aminomethyl group at the 2-position and an amine group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1H-indol-6-amine can be achieved through several methods. One common approach involves the alkylation of indole derivatives. For instance, the reaction of indole with formaldehyde and ammonia can yield the desired compound. Another method involves the reduction of nitroindole derivatives followed by amination .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1H-indol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(Aminomethyl)-1H-indol-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-1H-indol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Aminomethyl)-1H-indol-6-amine include:

Uniqueness

What sets this compound apart is its unique indole core structure, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

2-(aminomethyl)-1H-indol-6-amine

InChI

InChI=1S/C9H11N3/c10-5-8-3-6-1-2-7(11)4-9(6)12-8/h1-4,12H,5,10-11H2

InChI Key

OZSUHIXNUGHUFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)NC(=C2)CN

Origin of Product

United States

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